molecular formula C16H26FNO4 B12452348 Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate

Cat. No.: B12452348
M. Wt: 315.38 g/mol
InChI Key: HZINXEXOXZZKRX-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

Molecular Formula

C16H26FNO4

Molecular Weight

315.38 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate

InChI

InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3

InChI Key

HZINXEXOXZZKRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to fluorination and subsequent esterification reactions . The reaction conditions often include the use of specific reagents such as fluorinating agents and esterifying agents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate is unique due to the presence of the fluorine atom and the specific arrangement of functional groups

Biological Activity

Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Molecular Formula : C16_{16}H26_{26}FNO4_4

Molecular Weight : 315.38 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C

Synthesis Overview

The synthesis of this compound typically involves several steps, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The process includes fluorination and esterification reactions to introduce the fluorine atom and the tert-butyl group respectively, enhancing the compound's stability and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways. This interaction can lead to altered cellular responses such as apoptosis, proliferation, or differentiation depending on the target .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, particularly against strains of Mycobacterium tuberculosis (Mtb). It has been reported to enhance the efficacy of existing tuberculosis treatments when used in combination therapies .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of MenA, an enzyme critical for the biosynthesis of menaquinone in bacteria. Inhibitors targeting MenA have shown promise in treating tuberculosis by disrupting the survival pathways of Mtb .
  • Anti-inflammatory Properties : Some studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including tert-butyl 3-fluoro compounds, demonstrated significant activity against Mtb with IC50 values ranging from 13 to 22 μM. These findings highlight the potential for developing new anti-tuberculosis agents based on this scaffold .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that modifications in the piperidine ring significantly affect the biological activity of these compounds. The introduction of fluorine at specific positions has been correlated with enhanced potency against bacterial targets .

Data Tables

Property Value
Molecular FormulaC16_{16}H26_{26}FNO4_4
Molecular Weight315.38 g/mol
IUPAC NameTert-butyl 3-fluoro...
Antimicrobial ActivityIC50 = 13 - 22 μM
Enzyme TargetMenA

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